2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications. It has a molecular weight of 401.47 g/mol and is known for its unique chemical structure, which includes methoxy groups and a piperidinyl moiety.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of methoxy groups and a piperidine ring could potentially influence its pharmacokinetic properties, including its solubility, absorption, and metabolic stability .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.
Chemical Reactions Analysis
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being investigated for its potential therapeutic effects, including its use in drug development.
Industry: It has applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other benzamide derivatives. Similar compounds include:
- N-(4-methoxyphenyl)benzamide
- N-(3-methoxyphenyl)benzamide
- N-(2-methoxyphenyl)benzamide
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.
Biological Activity
2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzamide derivatives. Its unique chemical structure, characterized by the presence of methoxy groups and a piperidinyl moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C21H24N2O5 with a molecular weight of approximately 400.47 g/mol. The structural features include:
- Two methoxy groups : These groups can enhance lipophilicity and affect receptor binding.
- Piperidinyl moiety : This component may contribute to interactions with biological targets.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in various metabolic pathways.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting that this benzamide derivative could also exhibit such effects against viral pathogens.
Biological Activity and Therapeutic Potential
The biological activities associated with this compound include:
- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Reduction in cytokine levels | |
Antiviral | Potential activity against viral infections |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Antiviral Mechanisms :
A study on N-phenyl benzamides highlighted their ability to inhibit Coxsackievirus A9, suggesting that structural analogs may similarly affect viral replication mechanisms through binding to viral capsids . -
Anticancer Research :
Investigations into N-substituted benzamides revealed anticancer properties with IC50 values indicating moderate to high potency against various cancer cell lines . The structure–activity relationship (SAR) studies emphasized the importance of specific substituents in enhancing biological efficacy.
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-15-8-9-16(18(13-15)27-2)21(25)22-14-7-10-17(19(12-14)28-3)23-11-5-4-6-20(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTNKXURTKNVCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.